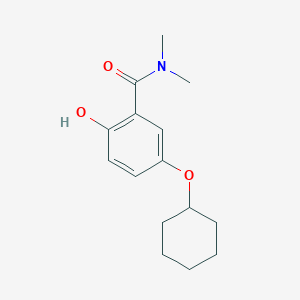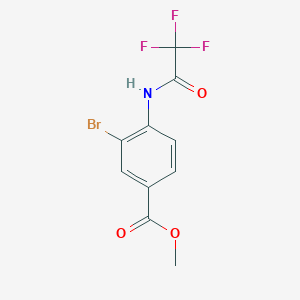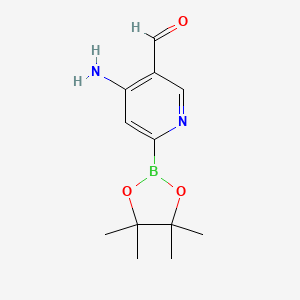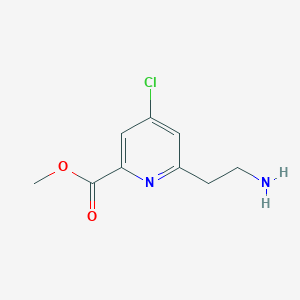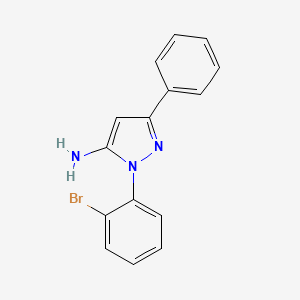
1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE is an organic compound that features a brominated phenyl group and a phenyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE exerts its effects involves interactions with specific molecular targets. The bromophenyl and phenyl groups can participate in various binding interactions, while the pyrazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(2-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE is unique due to the presence of both a bromophenyl and a phenyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C15H12BrN3 |
|---|---|
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C15H12BrN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
Clave InChI |
ACMRAFCTYLDSMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


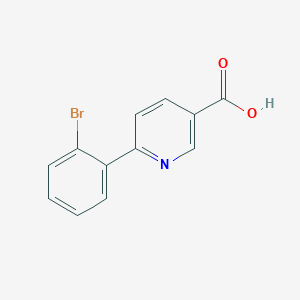
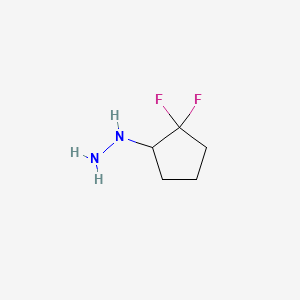
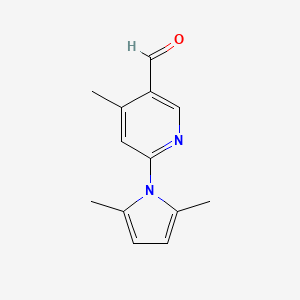
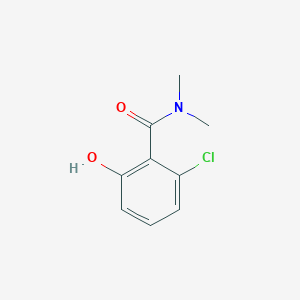
![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
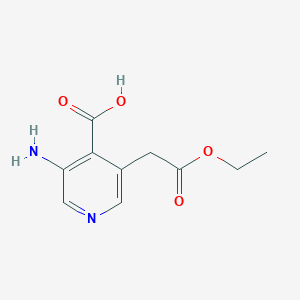
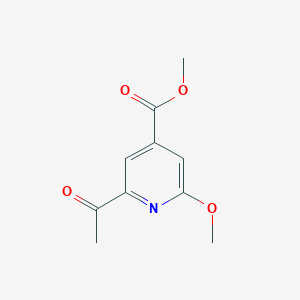
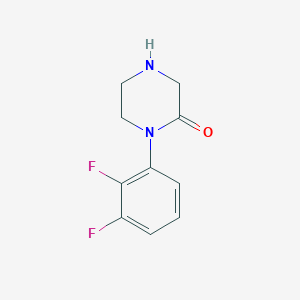
![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
